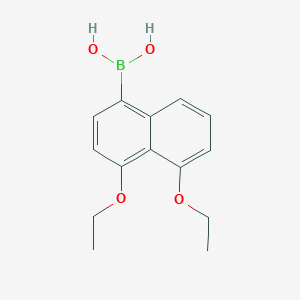
(4,5-Diethoxynaphthalen-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Diethoxynaphthalen-1-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with two ethoxy groups and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diethoxynaphthalen-1-yl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under mild conditions, often in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (4,5-Diethoxynaphthalen-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Protodeboronation: Acids like HCl or bases like NaOH in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Scientific Research Applications
(4,5-Diethoxynaphthalen-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of polymers, sensors, and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of (4,5-Diethoxynaphthalen-1-yl)boronic acid in coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium complex. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, influencing various biochemical pathways .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Naphthylboronic acid
Comparison: (4,5-Diethoxynaphthalen-1-yl)boronic acid is unique due to its naphthalene core with ethoxy substituents, which can influence its reactivity and solubility compared to simpler boronic acids like phenylboronic acid . The presence of the naphthalene ring can also enhance its ability to participate in π-π stacking interactions, making it valuable in the synthesis of more complex organic structures .
Properties
CAS No. |
372521-90-9 |
|---|---|
Molecular Formula |
C14H17BO4 |
Molecular Weight |
260.10 g/mol |
IUPAC Name |
(4,5-diethoxynaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C14H17BO4/c1-3-18-12-7-5-6-10-11(15(16)17)8-9-13(14(10)12)19-4-2/h5-9,16-17H,3-4H2,1-2H3 |
InChI Key |
FDMMLTULVXQCMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=C(C2=C(C=C1)OCC)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















